molecular formula C20H24N2 B11749887 1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]

1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]

Cat. No.: B11749887
M. Wt: 292.4 g/mol
InChI Key: MUZYRYPJVQTTQO-UHFFFAOYSA-N
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Description

1'-Benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] is a spirocyclic compound of significant interest in medicinal chemistry due to its unique conformational rigidity and potential for multi-target biological activity. Its core structure incorporates a spiro-fused isoquinoline and piperidine scaffold, a privileged framework in drug discovery known to impart favorable binding specificity and diverse pharmacological properties . Current research explores this compound and its analogs as key intermediates and potential therapeutic agents. The spiro-isoquinolino-piperidine skeleton is a promising precursor for the development of novel furoxan-coupled derivatives that function as phosphodiesterase 5 (PDE5) inhibitors and nitric oxide (NO) donors . This dual activity is being investigated for its potential to potentiate vasodilation and smooth muscle relaxant effects, offering a research pathway for addressing conditions like erectile dysfunction under NO-deficient conditions . Furthermore, related 1-benzylpiperidine functionalized derivatives are being synthesized and evaluated for their polypharmacological profiles, showing moderate inhibitory activity against acetylcholinesterase (AChE) and affinity for the serotonin transporter (SERT) . This highlights the compound's research value in developing multi-target ligands for complex neurological disorders such as Alzheimer's disease, where simultaneous enhancement of cholinergic and serotonergic tone is desired . The distinct three-dimensional geometry of the spirocyclic core reduces conformational flexibility, which can lead to improved binding specificity and selectivity for biological targets compared to non-constrained analogs . This product is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All batches are backed with full quality assurance and analytical data, including characterization by NMR and Mass Spectrometry.

Properties

IUPAC Name

1'-benzylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-2-6-17(7-3-1)15-22-12-10-20(11-13-22)16-21-14-18-8-4-5-9-19(18)20/h1-9,21H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZYRYPJVQTTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNCC3=CC=CC=C23)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited route involves the acid-catalyzed cyclization of benzyl-substituted piperidine derivatives with isoquinoline precursors. For instance, refluxing a benzyl-piperidine intermediate with an isoquinoline derivative in the presence of hydrochloric acid or trifluoroacetic acid (TFA) facilitates spiroannulation. The reaction typically proceeds in ethanol or acetic acid under reflux (80–100°C) for 5–24 hours, yielding the target compound in 42–51% after crystallization .

Key Steps :

  • Alkylation : Benzyl halides or substituted benzyl groups are introduced to piperidine via nucleophilic substitution.

  • Cyclization : Acid catalysts promote intramolecular cyclization, forming the spiro junction between the isoquinoline and piperidine moieties.

  • Purification : Recrystallization from ethanol or ethyl acetate removes byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A comparative study demonstrated that microwave heating (500 W, 140°C, 10 minutes) improved yields to 90% for analogous spiroimidazoles, compared to 55% under conventional reflux . While direct data for the target compound is limited, this method’s success in related spiro systems suggests its applicability.

Advantages :

  • Reduced reaction time (10 minutes vs. 4 hours).

  • Higher purity due to minimized side reactions .

Large-Scale Industrial Preparation

A patented method for spiro-oxindoles outlines scalable synthesis, relevant for industrial production :

Procedure :

  • Alkylation : 3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in acetone (reflux, 54–60°C, 12 hours) using potassium carbonate as a base.

  • Cyclization : TFA and triethylsilane facilitate reduction and spiroannulation at 10°C.

  • Workup : Filtration and washing with heptane/tert-butyl methyl ether yield 113.1 kg of product .

Conditions :

StepReagentsSolventTemperatureTimeYield
Alkylation1,2-Dibromoethane, K₂CO₃Acetone54–60°C12 h85–90%
CyclizationTFA, TriethylsilaneHeptane10°C2 h89%

Comparative Analysis of Methods

Table 1: Synthesis Method Efficiency

MethodTemperature (°C)TimeYield (%)Scalability
Acid-Catalyzed 80–1005–24 h42–51Moderate
Microwave 14010 min90Lab-scale
One-Pot 503 h90Feasible
Industrial 10–602–12 h85–89High

Key Findings :

  • Microwave and one-pot methods offer superior yields and efficiency but require specialized equipment.

  • Industrial protocols prioritize reproducibility and cost-effectiveness, albeit with longer reaction times .

Chiral Resolution and Enantiomer Separation

For enantiomerically pure forms, chiral HPLC or simulated moving bed chromatography resolves racemic mixtures . The patent underscores sodium hydroxide-mediated epimerization at 5°C to isolate (S)- or (R)-enantiomers, critical for pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H24N2
  • Molecular Weight : 292.42 g/mol
  • CAS Number : 857898-64-7

The compound features a spiro configuration that is characteristic of many biologically active molecules, contributing to its potential efficacy in medicinal applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the isoquinoline class, which includes 1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]. Research indicates that several isoquinoline derivatives exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) cells. For instance, compounds derived from Hylomecon japonica showed promising results with IC50 values below 20 μM, indicating strong cytotoxicity against cancer cells .

Neuropharmacology

The structural features of 1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] suggest potential applications in neuropharmacology. Isoquinoline derivatives have been explored for their effects on neurotransmitter systems and their potential in treating neurodegenerative diseases. The spiro structure may enhance binding affinity to specific receptors involved in neurological pathways.

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial activity. The presence of the isoquinoline moiety has been associated with antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies on related compounds have reported activity against various pathogens, suggesting a broader application spectrum for spiro compounds in infectious disease management .

Synthesis and Development

The synthesis of 1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] typically involves cyclization reactions that can be optimized for higher yields and purity. Various synthetic routes have been explored using different dehydrating agents to facilitate the formation of the spiro structure. Understanding the synthesis is crucial for scaling up production for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1’-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The benzyl group in the target compound enhances lipophilicity, which may influence bioavailability compared to Boc-protected analogs .
2.2.1 Enzyme Inhibition
  • SARS-CoV-2 Mpro Inhibition: Derivatives 22 and 26 (3-nitrophenyl and 3-bromophenyl furoxans) show strong binding affinities (-9.6 to -9.8 kcal/mol) to SARS-CoV-2 Mpro, outperforming reference inhibitors.
2.2.2 Antimicrobial Activity

Spiro-isoquinoline derivatives with pyrazole or pyrimidine rings (e.g., compounds 7 and 8 from ) exhibit moderate activity against Escherichia coli and Bacillus subtilis, though less potent than specialized antibiotics .

Physicochemical Properties
Property 1'-Benzyl-spiro Derivative Boc-Protected Derivative (8) Furoxan Derivative (10e)
Melting Point (°C) Not reported Off-white solid (mp not specified) 191–194
HRMS (m/z) N/A 367 [M + H]⁺ (ESI-MS) 436.16023 (observed)
LogP (Predicted) ~3.5 (estimated) ~2.8 (due to Boc group) ~4.1 (aryl-furoxan)

Key Observations :

  • Furoxan derivatives (e.g., 10e) exhibit higher molecular weights and logP values, suggesting improved membrane permeability .
  • Boc protection reduces reactivity but enhances stability during synthesis .

Biological Activity

1'-Benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] (CAS No. 857898-64-7) is a compound with significant potential in pharmacology due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H24_{24}N2_2
  • Molecular Weight : 292.42 g/mol
  • Structure : The compound features a spiro structure that incorporates both isoquinoline and piperidine moieties, which are known to contribute to various biological activities.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that spiro compounds can induce apoptosis in cancer cells. For instance, derivatives of spiro[isoquinoline-piperidine] have been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II .
  • Neurological Effects : Isoquinoline derivatives are known for their neuroprotective properties. The spiro structure may enhance the ability of the compound to cross the blood-brain barrier, potentially making it a candidate for treating neurodegenerative diseases.

The biological activity of 1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Production : Some studies indicate that spiro compounds can increase ROS levels in cells, contributing to apoptosis .
  • Inhibition of Key Enzymes : Compounds with similar scaffolds have been reported to inhibit enzymes involved in cancer progression and metastasis .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various spiro[isoquinoline-piperidine] derivatives on human colon cancer cells (SW620). The results indicated that certain derivatives exhibited significant antiproliferative effects while sparing normal cells .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a derivative of the compound was tested for its ability to protect neuronal cells from oxidative stress. The results showed a marked decrease in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in SW620 cells
NeuroprotectionReduces oxidative stress-induced cell death
Enzyme InhibitionInhibits topoisomerase II

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] derivatives?

  • Methodology : A common approach involves sequential functionalization of the spirocyclic core. For example, compound 7 (a precursor) is synthesized by heating intermediate 6 in trifluoromethanesulfonic acid at 130°C, followed by quenching with cold 50% NaOH and purification via ethyl acetate extraction . Boc-protection (tert-butyloxycarbonyl) is then applied using Boc anhydride and triethylamine under nitrogen, followed by hydrogenation with Pd/C to yield intermediates like 8 (55% yield). Final deprotection with HCl in dioxane produces the hydrochloride salt 9 (74.4% yield) .
StepReaction ConditionsYieldKey Purification Steps
6 → 7 Trifluoromethanesulfonic acid, 130°C58%Ethyl acetate extraction, column chromatography
7 → 8 Boc anhydride, Et₃N, Pd/C, H₂55%Filtration, solvent evaporation
8 → 9 HCl in dioxane74.4%Ethyl acetate recrystallization

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Use P95 (US) or P1 (EU) respirators for particulate protection; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks. Wear nitrile gloves, face shields, and safety goggles to avoid skin/eye contact .
  • Storage : Store at 2–8°C in a dry, ventilated area to prevent degradation .
  • Spill Management : Avoid dust generation; use vacuuming or wet sweeping for cleanup. Prevent entry into drains .

Q. How is structural confirmation achieved for spirocyclic derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm backbone connectivity and substituent positioning .
  • HRMS : Validates molecular weight and purity (e.g., compound 10a–j in ).
  • Melting Point Analysis : Used to assess crystallinity and purity (e.g., 214°C for hydrochloride salts) .

Advanced Research Questions

Q. How do substitution patterns on the benzyl group influence sigma-1 receptor affinity?

  • Structure-Activity Relationship (SAR) : N-Benzyl derivatives with electron-withdrawing groups (e.g., p-fluorobenzyl) show enhanced sigma-1 binding (Kᵢ = 0.62 nM) compared to unsubstituted analogs. Steric bulk (e.g., cyclohexylmethyl) improves selectivity over sigma-2 receptors (>100-fold) .
  • Key Data :

DerivativeSubstituentSigma-1 Kᵢ (nM)Sigma-2 Selectivity
2a Benzyl0.32>100×
2d Cyclohexylmethyl0.29>100×
2i p-Fluorobenzyl0.62>50×

Q. What strategies mitigate low yields in hydrogenation steps during synthesis?

  • Optimization Approaches :

  • Catalyst Loading : Increase Pd/C catalyst ratio (e.g., 10% w/w) to enhance reaction efficiency .
  • Solvent Selection : Use methanol or ethanol to improve hydrogen solubility and reduce side reactions.
  • Pressure Control : Perform hydrogenation under moderate H₂ pressure (3–5 atm) to accelerate reduction .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Troubleshooting :

  • Variable Temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at low temperatures (e.g., –40°C) .
  • 2D NMR (HSQC/HMBC) : Clarify ambiguous ¹H-¹³C correlations, as demonstrated for compound 12 ( ).
  • Deuteration Studies : Use deuterated solvents (e.g., D₂O) to identify exchangeable protons in complex mixtures .

Q. What in vivo models validate the pharmacological potential of this scaffold?

  • Experimental Design :

  • Capsaicin Assay : Assess sigma-1 antagonism in mice (e.g., reduced neuropathic pain response) .
  • Xenograft Models : Evaluate antitumor efficacy in combination therapies (e.g., with Temozolomide in MDA-MB-436 cells) .
  • Pharmacokinetics : Monitor oral bioavailability and blood-brain barrier penetration using LC-MS/MS .

Data Contradiction Analysis

  • Yield Variability : Lower yields in Boc-protection (55% in vs. 74.4% in deprotection) may stem from incomplete reaction or side-product formation. Optimization via longer reaction times or excess Boc anhydride is recommended.
  • Receptor Selectivity : While 2a and 2d show similar sigma-1 affinity, 2d ’s cyclohexyl group reduces off-target interactions (e.g., 5-HT receptors), highlighting steric effects over electronic modulation .

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